molecular formula C19H22N2O4 B8025220 (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate CAS No. 1951438-95-1

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate

Cat. No.: B8025220
CAS No.: 1951438-95-1
M. Wt: 342.4 g/mol
InChI Key: OVJXWKGCDVQOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Analysis

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate is systematically named according to IUPAC conventions as the succinic acid salt of 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine. Its CAS registry number (1951438-95-1) distinguishes it from related salts, such as the fumarate derivative (CAS 127785-96-0). The compound’s registry profile includes alternative designations:

Property Value Source
CAS Registry Number 1951438-95-1 PubChem
Molecular Formula C₁₉H₂₂N₂O₄ PubChem
Synonyms AKOS015901254 PubChem

The succinate counterion introduces distinct physicochemical properties compared to other salts, such as improved solubility in polar solvents.

Molecular Architecture: Dibenzazepine Core and Succinate Counterion

The dibenzazepine core consists of a seven-membered azepine ring fused to two benzene rings, forming a tricyclic system. The methanamine substituent at position 6 introduces a primary amine group, which protonates to form the cationic species paired with succinate. Key structural features include:

Component Description
Dibenzazepine backbone Tricyclic system with N at position 11
Methanamine substituent -CH₂NH₂ group at position 6
Succinate counterion HOOC-(CH₂)₂-COO⁻

The succinate anion contributes to the compound’s crystalline packing via hydrogen bonding between carboxylate groups and the protonated amine.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for the succinate salt remain unpublished, related dibenzazepines exhibit conformational flexibility in the azepine ring. For example, diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine derivatives adopt boat or twist-boat conformations depending on substituent positions. Comparative analysis suggests:

  • Succinate salt stability : The succinate’s flexible aliphatic chain may permit multiple hydrogen-bonding modes, stabilizing specific conformers.
  • Isomerism in analogs : Ethyl-substituted dibenzazepines show (6RS,11RS) configurations, with quasi-equatorial substituent orientations.

Powder X-ray diffraction (PXRD) studies of similar pharmaceuticals, such as carbamazepine, reveal polymorphic forms with identical hydrogen-bonding patterns but varying lattice parameters. Applying these methods to the succinate derivative could resolve its solid-state behavior.

Comparative Structural Analysis with Related Dibenzazepine Derivatives

The succinate salt differs from its analogs in counterion choice and molecular geometry. Key comparisons include:

Compound Counterion Molecular Weight (g/mol) Key Structural Feature
This compound Succinate 342.4 Flexible dicarboxylate anion
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate Fumarate 340.4 Rigid trans-dicarboxylate anion
Carbamazepine None (neutral) 236.3 Carboxamide substituent

The fumarate salt’s trans-configuration limits conformational flexibility compared to succinate, potentially altering bioavailability. Carbamazepine’s carboxamide group enables distinct hydrogen-bonding networks absent in the methanamine derivatives.

Properties

IUPAC Name

butanedioic acid;6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.C4H6O4/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;5-3(6)1-2-4(7)8/h1-8,15,17H,9-10,16H2;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJXWKGCDVQOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951438-95-1
Record name Butanedioic acid, compd. with 6,11-dihydro-5H-dibenz[b,e]azepine-6-methanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951438-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Intramolecular Buchwald–Hartwig Amination

Recent advancements leverage palladium-catalyzed cyclization to construct the azepine ring. For example, Jepsen et al. demonstrated that 2-bromostyrene derivatives undergo intramolecular coupling with aryl amines in the presence of Pd(OAc)₂ and Xantphos, yielding 6,11-dihydro-5H-dibenzo[b,e]azepines in 52–70% isolated yields. Critical to this method is ligand selection: BINAP and Xantphos outperform SPhos and DavePhos in suppressing dimerization byproducts. Microwave irradiation at 170°C in toluene further enhances reaction efficiency, reducing cycle times from 18 hours to 8 hours.

Reductive Cyclization of Nitro Precursors

An alternative route involves tetrakis(dimethylamino)ethylene (TDAE)-mediated coupling of o-nitrobenzyl chlorides with 2-chlorobenzaldehydes, followed by nitro reduction and cyclization. This three-step process achieves overall yields of 31–42% for substituted dibenzoazepines. While scalable, the requirement for hydrazine hydrate and Pd/C in the nitro reduction step introduces safety challenges.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
SolventTHF/H₂O (4:1)Maximizes borohydride stability
Temperature30–40°CPrevents epimerization
CatalystPd(OAc)₂/Xantphos52% cyclization yield

Degassing solvents improves palladium catalyst longevity, elevating Buchwald–Hartwig yields from 9% to 37%. Conversely, exceeding 40°C during phthalimide reduction promotes hydrolysis, diminishing amine purity.

Purification and Succinate Salt Formation

Crude (6,11-dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine is typically isolated as a syrup due to its hygroscopicity. Conversion to the succinate salt enhances crystallinity:

  • Acid Selection : Succinic acid in methanol induces rapid crystallization, achieving >95% purity after one recrystallization.

  • Solvent System : Methanol/water (9:1) optimizes crystal morphology, reducing occluded impurities.

  • Stoichiometry : A 1:1 amine-to-acid ratio prevents di-succinate formation, confirmed by 1H^1H-NMR integration.

Comparative Analysis of Methodologies

Yield and Scalability

MethodYield (%)ScalabilitySafety Concerns
Buchwald–Hartwig52ModeratePd waste disposal
Gabriel Synthesis60HighZnCl₂ corrosion
Cyanide Reduction35LowLiAlH₄ handling

The Gabriel synthesis offers superior scalability for industrial applications, whereas Buchwald–Hartwig amination enables broader substrate diversification for research-scale analogs .

Chemical Reactions Analysis

Types of Reactions

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antiallergic Properties
Epinastine is primarily used as an antiallergic agent. It acts as a selective antagonist of the H1 histamine receptor, which plays a crucial role in allergic responses. Clinical studies have demonstrated its efficacy in treating allergic conjunctivitis and other allergic conditions by inhibiting histamine-induced symptoms such as itching and redness .

2. Ophthalmic Applications
The compound is formulated into ophthalmic solutions for the treatment of allergic conjunctivitis. Its effectiveness in reducing ocular symptoms has been supported by various clinical trials, which highlight its rapid onset of action and prolonged duration of effect compared to other antihistamines .

Case Studies

Case Study 1: Efficacy in Allergic Conjunctivitis
A double-blind, placebo-controlled study evaluated the efficacy of Epinastine in patients with allergic conjunctivitis. Results indicated a significant reduction in ocular itching and redness compared to placebo, supporting its use as a first-line treatment option .

Case Study 2: Comparison with Other Antihistamines
In a comparative study involving Epinastine and other antihistamines, Epinastine showed superior efficacy in controlling symptoms of allergic rhinitis and had a favorable safety profile. Patients reported fewer side effects such as sedation, which is commonly associated with older antihistamines .

Safety Profile

Epinastine has been assessed for safety in multiple studies. The most common adverse effects reported include mild headache and local irritation at the site of application. The compound is generally well-tolerated, making it suitable for long-term use in chronic allergic conditions .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antiallergic AgentSelective H1 receptor antagonistEffective for allergic conjunctivitis
Ophthalmic SolutionsUsed in eye drops for allergy reliefRapid onset; longer duration than other antihistamines
Safety ProfileGenerally well-tolerated with mild side effectsFewer sedative effects compared to older antihistamines

Mechanism of Action

The mechanism of action of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound’s closest structural analogs include:

Compound Name Core Structure Functional Groups Key Differences
(11H-Dibenzo[b,e]azepin-6-yl)methanamine hydrochloride Dibenzoazepine Methanamine, hydrochloride salt The 11H-dibenzoazepine system lacks the 6,11-dihydro saturation, altering ring rigidity and potential receptor binding .
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine Naphthyridine Benzyl group, methanamine Replaces the azepine ring with a naphthyridine system, increasing aromaticity and altering electron distribution .
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine Benzodioxane Ethanamine, dihydrobenzo ring Substitutes the azepine with a benzodioxane ring, reducing nitrogen content and modifying solubility .

Pharmacological and Chemical Properties

  • Bioactivity: While the target compound’s exact mechanism is unspecified, its dibenzoazepine analogs exhibit affinity for serotonin and dopamine receptors. In contrast, naphthyridine derivatives (e.g., ) are often explored for antimicrobial or anticancer activity due to their planar aromatic systems .
  • Solubility and Stability : The succinate salt in the target compound likely improves aqueous solubility compared to hydrochloride salts (e.g., ), which may enhance bioavailability .
  • Synthetic Accessibility : Benzodioxane-based analogs () are simpler to synthesize due to fewer stereochemical complexities, whereas dibenzoazepines require multi-step ring-closing reactions .

Biological Activity

Introduction

The compound (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate is a member of the dibenzoazepine class, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2C4H4O4C_{15}H_{16}N_2\cdot C_4H_4O_4 with a molecular weight of approximately 340.3731 g/mol. Its structure features a dibenzoazepine core combined with a methanamine and succinate group, which contributes to its unique biological properties.

Structural Characteristics

PropertyDescription
Molecular FormulaC15H16N2C4H4O4C_{15}H_{16}N_2\cdot C_4H_4O_4
Molecular Weight340.3731 g/mol
Structure TypeDibenzo fused rings
Functional GroupsAmine, succinate

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit significant pharmacological effects, particularly in the treatment of mood disorders and neurological conditions. The compound's ability to modulate neurotransmitter systems is particularly noteworthy.

  • Antidepressant Activity : Studies suggest that dibenzoazepines can influence serotonin and norepinephrine levels in the brain, potentially offering antidepressant effects.
  • Antipsychotic Potential : The structural similarities to known antipsychotic agents indicate that this compound may have similar properties, targeting dopamine receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The amine group can act as a nucleophile in biochemical pathways, facilitating interactions with neurotransmitter receptors.
  • Oxidation-Reduction Reactions : The compound's structure allows it to participate in redox reactions, which are essential for metabolic processes.

Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft.

Study 2: Antipsychotic Activity

Another research effort focused on the antipsychotic potential of this compound. Results indicated that it effectively reduced hyperactivity in rodent models induced by amphetamines, suggesting a dopamine receptor antagonism similar to clozapine.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other compounds in the same class:

Compound NamePrimary UseUnique Features
Dibenzo[a,c]phenothiazineAntipsychoticPotent dopamine receptor antagonist
ClozapineAntipsychoticEffective for treatment-resistant schizophrenia
(6,11-Dihydro-5H-dibenzo[b,e]azepin)Potential antidepressantModulates serotonin and norepinephrine levels

Q & A

Q. What are the validated analytical methods for quantifying (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate in complex matrices, and how are they optimized for sensitivity and specificity?

Methodological Answer: Analytical validation should follow ICH Q2(R1) guidelines, including parameters like linearity (calibration curve with R² ≥0.99), detection/quantification limits (LOD/LOQ via signal-to-noise ratios), precision (inter-day RSD <2%), and robustness (testing pH, temperature, and mobile phase variations). High-performance liquid chromatography (HPLC) with UV detection is commonly employed, using system suitability criteria such as theoretical plates (>2000) and tailing factor (<2). Sample preparation may involve solid-phase extraction to minimize matrix interference .

Q. How can researchers design a synthesis pathway for this compound, and what key intermediates require optimization?

Methodological Answer: Synthesis typically involves reductive amination of dibenzo[b,e]azepine precursors using sodium cyanoborohydride or catalytic hydrogenation. Critical intermediates include the azepine core (optimized via Buchwald-Hartwig coupling for regioselectivity) and the succinate counterion (introduced via acid-base titration). Reaction conditions (e.g., solvent polarity, temperature) must be systematically varied using factorial design to maximize yield and purity .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral contradictions resolved?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) confirms the azepine backbone and succinate linkage. Infrared (IR) spectroscopy validates amine and carboxylate functional groups. Contradictions between predicted and observed spectra (e.g., unexpected splitting in ¹H-NMR) may arise from conformational flexibility; computational modeling (DFT) or X-ray crystallography can resolve ambiguities .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under accelerated degradation conditions, and what mechanistic insights can be derived?

Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) coupled with LC-MS identify degradation pathways. For example, succinate ester hydrolysis under alkaline conditions may generate free methanamine. Kinetics are modeled using Arrhenius plots to predict shelf life. Mechanistic insights require isolating degradation products and correlating their structures with reaction pathways (e.g., nucleophilic attack on the azepine ring) .

Q. What strategies are recommended for reconciling contradictory pharmacokinetic data (e.g., bioavailability vs. in vitro solubility) for this compound?

Methodological Answer: Discrepancies often stem from assay-specific variables (e.g., dissolution media pH or bile salt concentrations). Use a multi-method validation approach: compare equilibrium solubility (shake-flask method) with dynamic solubility (bio-relevant media). Pharmacokinetic modeling (compartmental analysis) can bridge in vitro-in vivo correlations (IVIVC), adjusting for factors like protein binding or efflux transporter activity .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., serotonin receptors), and what experimental validation is required?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like 5-HT receptors. Validate predictions with radioligand displacement assays (using [³H]-LSD or [³H]-ketanserin) and functional assays (cAMP accumulation or calcium flux). Contradictions between computational and experimental Ki values may require re-evaluating force field parameters or solvation models .

Q. What methodological frameworks support the integration of heterogeneous data (e.g., in vitro toxicity and genomic screens) for comprehensive risk assessment?

Methodological Answer: Employ a systems biology approach: aggregate data via bioinformatics pipelines (e.g., Gene Ontology enrichment for toxicity pathways) and apply Bayesian networks to quantify uncertainty. For example, transcriptomic data (RNA-seq) revealing oxidative stress markers should be cross-validated with mitochondrial toxicity assays (JC-1 staining). Theoretical frameworks like Adverse Outcome Pathways (AOPs) contextualize findings .

Methodological Tables

Q. Table 1. Key Analytical Parameters for HPLC Validation

ParameterCriteriaReference Standard
Linearity Range0.1–100 µg/mLR² ≥0.99
LOD/LOQ0.03 µg/mL / 0.1 µg/mLSignal-to-noise ≥3/10
Precision (RSD)Intra-day: <1%; Inter-day: <2%Six replicate injections
RobustnessRetention time variability <2%pH ±0.2, Temp ±2°C

Q. Table 2. Factorial Design for Synthesis Optimization

FactorLevelsResponse Variable
Solvent PolarityEthanol, THF, DCMYield (%)
Temperature25°C, 50°C, 80°CPurity (HPLC area %)
Catalyst Loading1 mol%, 5 mol%, 10 mol%Reaction Time (hr)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.